![molecular formula C17H13ClFN3OS B2503021 2-[1-(4-Chlorphenyl)imidazol-2-yl]sulfanyl-N-(2-Fluorphenyl)acetamid CAS No. 688337-11-3](/img/structure/B2503021.png)
2-[1-(4-Chlorphenyl)imidazol-2-yl]sulfanyl-N-(2-Fluorphenyl)acetamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide" is a molecule of interest in the field of medicinal chemistry due to its potential pharmacological properties. While the provided papers do not directly discuss this exact compound, they do provide insights into similar molecules with related structures and potential antiviral, antibacterial, and enzyme inhibition activities. These studies offer a foundation for understanding the chemical and biological behavior of structurally related compounds.
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting from basic aromatic acids or alcohols, which are transformed into esters, hydrazides, and then further modified to create the desired sulfanyl acetamide derivatives. For instance, the synthesis of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide involves the conversion of aromatic acids into corresponding esters, hydrazides, and then 5-substituted-1,3,4-oxadiazole-2-thiols, which are finally reacted with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide to yield the target compounds . This methodology could potentially be adapted for the synthesis of "2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure and geometry of similar compounds have been characterized using spectroscopic techniques and quantum chemical calculations. For example, the equilibrium geometry, vibrational assignments, and intermolecular interactions of a dimer molecule of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide have been explored using density functional theory (DFT) . The optimized geometry often shows a near-planarity between the phenyl ring and the pyrimidine ring, which could be similar in the compound of interest. The presence of electronegative atoms like chlorine and fluorine can influence the geometry and electronic distribution within the molecule.
Chemical Reactions Analysis
The chemical reactivity of these compounds can be inferred from their interactions with biological targets. For instance, the antiviral potency of related molecules has been investigated through molecular docking against proteins like SARS-CoV-2 protease . The binding energy obtained from such studies indicates the strength of the nonbonding interactions and the potential of these molecules to interact with biological targets. This suggests that "2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide" may also exhibit significant interactions with biological macromolecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as their vibrational spectroscopic signatures, are crucial for understanding their behavior. The vibrational modes, supported by normal coordinate analysis and potential energy distributions, provide insights into the stability and reactivity of the molecule . The presence of strong hydrogen-bonded interactions and weak intramolecular interactions has been revealed through NBO analysis . The pharmacokinetic properties, including absorption, distribution, metabolism, excretion, and toxicity, are also essential for evaluating the drug-likeness of these molecules, which can be assessed based on Lipinski's rule and computational predictions .
Wissenschaftliche Forschungsanwendungen
Antibakterielle und Antimykotische Aktivität
Imidazolderivate haben ein signifikantes antimikrobielles Potenzial gezeigt. Forscher haben verschiedene imidazolhaltige Verbindungen synthetisiert und ihre Aktivität gegen Bakterien und Pilze bewertet. So zeigte beispielsweise N3-(substituiertes Phenyl)-N5-(substituiertes Phenyl)-4-(4,5-dichlor-1H-imidazol-2-yl)-2-methyl-1,4-dihydropyridin-3,5-dicarboxamid gute antimikrobielle Eigenschaften . Weitere Untersuchungen zu den spezifischen Wirkmechanismen und potenziellen klinischen Anwendungen sind gerechtfertigt.
Antituberkulose-Aktivität
Im Kampf gegen Tuberkulose haben sich imidazolbasierte Verbindungen als vielversprechend erwiesen. Forscher synthetisierten und bewerteten neue Derivate, darunter solche, die den 1,3-Diazolring enthalten. Diese Verbindungen wurden an Mycobacterium tuberculosis-Stämmen getestet, mit ermutigenden Ergebnissen . Weitere Optimierung und In-vivo-Studien könnten zu potenziellen Antituberkulose-Medikamenten führen.
Weitere biologische Aktivitäten
Neben antimikrobiellen Wirkungen zeigen Imidazolderivate eine breite Palette biologischer Aktivitäten:
Arzneimittelentwicklung
Imidazol dient als entscheidender Baustein in der Arzneimittelentwicklung. Kommerziell erhältliche Arzneimittel, die den 1,3-Diazolring enthalten, sind Clemizol (Antihistaminikum), Omeprazol (Antiulkusmittel) und Metronidazol (bakterizid). Die Vielseitigkeit von Imidazol-basierten Verbindungen macht sie zu wertvollen Zielen für die Arzneimittelforschung .
Zusammenfassend lässt sich sagen, dass die Verbindung potenzielle Anwendungen in der antimikrobiellen Therapie, der Behandlung von Tuberkulose und anderen biologischen Kontexten hat. Forscher erforschen weiterhin seine vielfältigen Eigenschaften, um seine Vorteile für die menschliche Gesundheit zu nutzen . Wenn Sie weitere Details benötigen oder zusätzliche Fragen haben, zögern Sie bitte nicht, uns zu fragen! 😊
Wirkmechanismus
Target of Action
It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities and can interact with various targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in a variety of ways, often involving the formation of hydrogen bonds due to the presence of nitrogen atoms in the imidazole ring .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which can influence their absorption and distribution .
Result of Action
Imidazole derivatives are known to have a variety of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Generally, factors such as pH, temperature, and the presence of other substances can affect the action of a compound .
Eigenschaften
IUPAC Name |
2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3OS/c18-12-5-7-13(8-6-12)22-10-9-20-17(22)24-11-16(23)21-15-4-2-1-3-14(15)19/h1-10H,11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHFGQUQYNOTAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methoxybenzamide](/img/structure/B2502938.png)

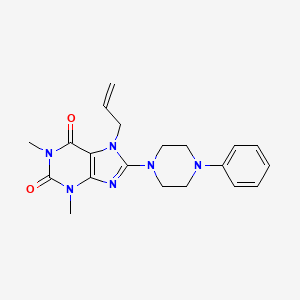
![4-ethoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2502945.png)

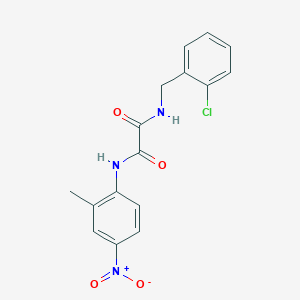
![6-chloro-N,N'-bis[4-(3-methylbutoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B2502950.png)

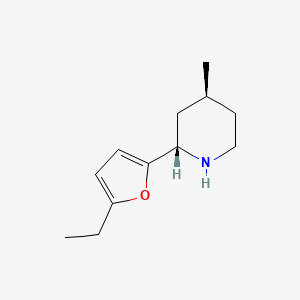
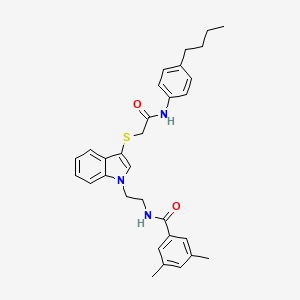
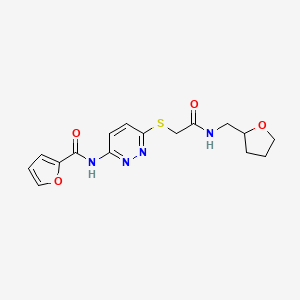
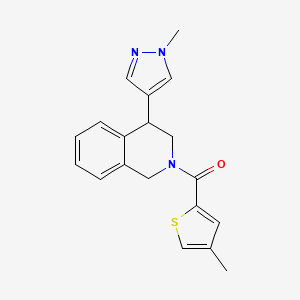
![(E)-4-(Dimethylamino)-N-[(5-phenyl-1,3-thiazol-2-yl)methyl]but-2-enamide](/img/structure/B2502959.png)
